1,3-Dihydrospiro[indene-2,4'-oxane]-3-one is an organic compound with the molecular formula and a molecular weight of 202.25 g/mol. It is classified as a spirocyclic compound, which is characterized by its unique structure that incorporates a spiro linkage between two rings. This compound is part of a broader class of indene derivatives, which are known for their diverse applications in medicinal chemistry and materials science.
The synthesis of 1,3-dihydrospiro[indene-2,4'-oxane]-3-one can be achieved through several methods, often involving cyclization reactions that connect the indene moiety to the oxane structure. One common synthetic route involves the condensation of appropriate indene derivatives with cyclic ketones or aldehydes under acidic or basic conditions.
Technical Details:
The molecular structure of 1,3-dihydrospiro[indene-2,4'-oxane]-3-one features a spiro carbon atom connecting two rings: an indene ring and a tetrahydrofuran-like ring. The structural representation can be described using various notations:
The compound appears as a solid powder at room temperature and has specific properties that can be analyzed using techniques such as NMR spectroscopy and X-ray crystallography to confirm its structural integrity.
1,3-Dihydrospiro[indene-2,4'-oxane]-3-one can participate in various chemical reactions typical for carbonyl compounds and spirocyclic structures:
Technical Details:
The mechanism of action for 1,3-dihydrospiro[indene-2,4'-oxane]-3-one primarily revolves around its reactivity due to the presence of the carbonyl group. This functionality allows it to act as an electrophile in nucleophilic addition reactions.
Process:
Data:
Kinetic studies may provide insights into reaction rates and mechanisms, which are essential for understanding its potential biological activities.
Relevant analytical techniques such as infrared spectroscopy and mass spectrometry can provide additional insights into its physical properties and confirm its identity.
1,3-Dihydrospiro[indene-2,4'-oxane]-3-one has potential applications in various scientific fields:
Research continues to explore the efficacy of this compound in different biological assays and its role in synthetic methodologies aimed at creating more complex molecules.
The integration of spirocyclic scaffolds into pharmaceutical development represents a paradigm shift from flat aromatic systems toward three-dimensional complexity. Spirooxindoles, in particular, have witnessed exponential growth since the 1950s, with over 3,283 publications appearing between 2012–2020 alone [7]. This surge correlates with their superior ability to modulate pharmacokinetic properties compared to planar structures. Notably, spirocycles minimize conformational flexibility, thereby enhancing target selectivity and metabolic stability. The historical trajectory reveals key milestones:
Table 1: Evolution of Spirocyclic Publications (1970–2020)
| Ring Size | Pre-2000 Publications | Post-2010 Publications | Dominant Applications |
|---|---|---|---|
| 5-membered | 1,200 | 2,100 | Kinase inhibitors, Antivirals |
| 6-membered | 950 | 1,800 | CNS agents, Antibacterials |
| 7-membered | <50 | 300 | Tubulin polymerization inhibitors |
| 3-4-membered | <30 | 150 | Reactive intermediates |
Data adapted from literature frequency analysis [7]
This hybrid scaffold merges the π-conjugated indanone system with the saturated oxygen heterocycle, creating a molecule with distinctive stereoelectronic properties:
Table 2: Key Structural Parameters of 1,3-Dihydrospiro[indene-2,4'-oxane]-3-one
| Parameter | Indene Domain | Oxane Domain | Composite Scaffold |
|---|---|---|---|
| Ring Strain (kcal/mol) | 8.3 (1,3-dione bend) | 5.1 (chair conformation) | Minimal transannular stress |
| Electron Density | Electron-deficient (C3=O) | Electron-rich (O-atom) | Bidirectional polarization |
| Bond Angles at Spiro C | 109.5° (tetrahedral) | 109.5° (tetrahedral) | Orthogonal ring fusion |
Spiro[indene-oxane] frameworks tackle two critical hurdles in medicinal chemistry: isomer stability and bioavailability enhancement.
Table 3: Pharmacological Advantages of Spiro[indene-oxane] Hybrids
| Challenge | Traditional Scaffold Limitation | Spiro[indene-oxane] Solution | Example (Activity) |
|---|---|---|---|
| Conformational Instability | Cis-trans isomerization in CA-4 analogs | Rotationally restricted bioactive pose | Compound 12d (Tubulin IC₅₀ = 0.028 µM) |
| Low Metabolic Resistance | Rapid oxidation of benzylic positions | Stabilized spiro C–H bonds (BDE > 100 kcal/mol) | Antifungal spiro-pyrimidines (80% metabolic stability) |
| Poor Solubility | High crystallinity of fused rings | Oxane disrupts crystal packing | PDE4 inhibitors (aqueous sol. >50 µg/mL) |
CAS No.: 103170-78-1
CAS No.: 15575-14-1
CAS No.:
CAS No.: 593-80-6
CAS No.: 142759-00-0